Indecainide hydrochloride

Übersicht

Beschreibung

Indecainide hydrochloride is a cardiac depressant.

Biologische Aktivität

Indecainide hydrochloride is a Class I antiarrhythmic agent primarily used for the management of life-threatening dysrhythmias, particularly sustained ventricular tachycardia. Its biological activity is characterized by its effects on sodium channels in cardiac tissues and its local anesthetic properties. This article delves into the mechanisms, pharmacodynamics, and research findings related to this compound, supported by data tables and relevant studies.

This compound functions primarily as a sodium channel blocker. It stabilizes the neuronal cell membrane and inhibits the rapid influx of sodium ions during depolarization, which is crucial for the propagation of action potentials in cardiac tissues. The drug's electrophysiological effects are consistent with those of Class IC antiarrhythmics, which include:

- Decreased conduction velocity : Indecainide reduces the maximal rate of rise of phase 0 (Vmax) in Purkinje fibers and papillary muscle.

- Prolonged effective refractory period : It increases the time required for cardiac tissues to recover from depolarization.

- Minimal effects on automaticity : Indecainide has little impact on automaticity under normal or depolarized membrane potentials .

Pharmacodynamics

The pharmacodynamic profile of this compound includes:

- Absorption : Nearly complete following oral administration.

- Distribution : Specific volume of distribution data is not available.

- Protein binding : Not quantified.

- Metabolism and elimination : Information on metabolism and clearance is limited, but it is known to be a substrate for certain CYP450 enzymes .

Table 1: Summary of Pharmacodynamic Properties

| Property | Value |

|---|---|

| Absorption | Nearly complete orally |

| Vmax (Purkinje fibers) | Decreased |

| Effective Refractory Period | Prolonged |

| Automaticity Effects | Minimal |

Electrophysiological Studies

A study conducted on isolated canine myocardial preparations demonstrated that indecainide significantly affects cardiac action potentials. Key findings include:

- At concentrations of M and M, indecainide decreased Vmax and conduction velocity in Purkinje fibers while prolonging the effective refractory period.

- The recovery from sodium channel block was slow, with half-completion times around 52 seconds in Purkinje fibers .

Case Studies

Research has indicated that indecainide can effectively manage ventricular tachycardia in clinical settings. A notable case involved a patient with recurrent ventricular tachycardia who responded positively to treatment with indecainide after other therapies failed. This highlights its potential as a second-line treatment option for refractory cases .

Adverse Effects

This compound is associated with several adverse effects, including but not limited to:

- Proarrhythmia: Risk of exacerbating existing arrhythmias.

- CNS effects: Dizziness and sedation due to its local anesthetic properties.

Table 2: Adverse Effects Profile

| Adverse Effect | Description |

|---|---|

| Proarrhythmia | Risk of new arrhythmias |

| CNS Effects | Dizziness, sedation |

Eigenschaften

CAS-Nummer |

73681-12-6 |

|---|---|

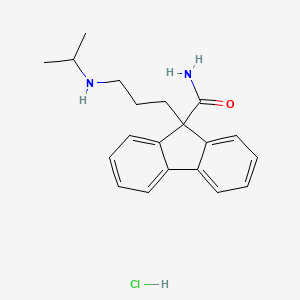

Molekularformel |

C20H25ClN2O |

Molekulargewicht |

344.9 g/mol |

IUPAC-Name |

9-[3-(propan-2-ylamino)propyl]fluorene-9-carboxamide;hydrochloride |

InChI |

InChI=1S/C20H24N2O.ClH/c1-14(2)22-13-7-12-20(19(21)23)17-10-5-3-8-15(17)16-9-4-6-11-18(16)20;/h3-6,8-11,14,22H,7,12-13H2,1-2H3,(H2,21,23);1H |

InChI-Schlüssel |

NXNSCUZKMVYAJQ-UHFFFAOYSA-N |

SMILES |

CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N.Cl |

Kanonische SMILES |

CC(C)NCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)N.Cl |

Aussehen |

Solid powder |

Key on ui other cas no. |

73681-12-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

74517-78-5 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

9-(3-((1-methylethyl)amino)propyl)-9H-fluorene-9-carboxamide indecainide indecainide hydrochloride |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.